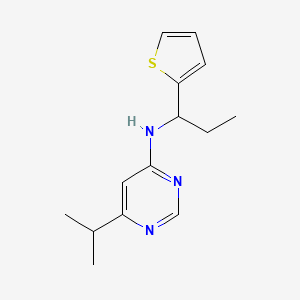
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine, also known as PTPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PTPA is a pyrimidine derivative that has been synthesized using different methods.
Mecanismo De Acción
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine works by inhibiting the eukaryotic translation initiation factor 4A (eIF4A), a protein that is essential for protein synthesis. By inhibiting eIF4A, 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can selectively inhibit the translation of certain mRNAs, including those involved in cancer cell growth and viral replication.
Biochemical and physiological effects:
Studies have shown that 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can selectively inhibit the translation of certain mRNAs, leading to the inhibition of cancer cell growth and viral replication. 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine is its selectivity in targeting certain mRNAs, which makes it a promising candidate for anticancer and antiviral therapies. However, 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can be difficult to synthesize, and its stability can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for research on 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine. One area of interest is the development of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine analogs with improved stability and efficacy. Another area of research is the investigation of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine's potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine and its potential side effects.
Métodos De Síntesis
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can be synthesized using different methods. One of the most common methods is the reaction of 4-chloropyrimidine with 1-thiophen-2-ylpropan-1-one in the presence of sodium hydride and propan-2-ol. The resulting compound is then reacted with isopropylamine to yield 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine.
Aplicaciones Científicas De Investigación
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its potential as an anticancer agent. Studies have shown that 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can inhibit the growth of cancer cells by targeting the protein translation machinery. 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has also been studied for its potential as an antiviral agent, with promising results against HIV and hepatitis C virus.
Propiedades
IUPAC Name |
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-4-11(13-6-5-7-18-13)17-14-8-12(10(2)3)15-9-16-14/h5-11H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCDXBOMLSZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC2=NC=NC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

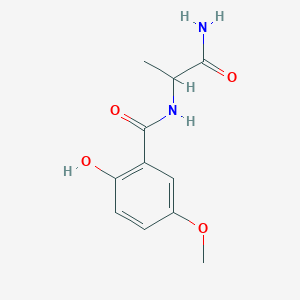

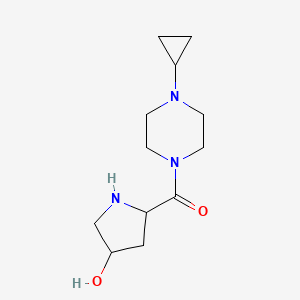

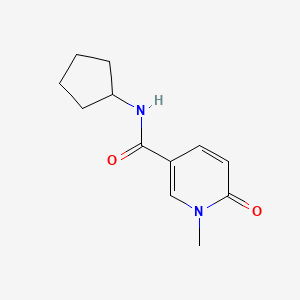

![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
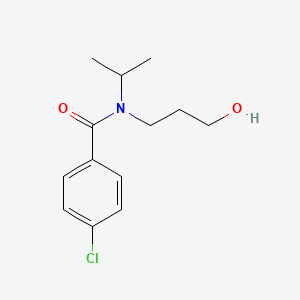
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
